molecular formula C17H15Cl2N3O4S2 B2678670 (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-97-3

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2678670
CAS No.: 865159-97-3
M. Wt: 460.34
InChI Key: LDAZOLFKMQQQIS-FXBPSFAMSA-N
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Description

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Final Product: The final step involves the condensation of the intermediate with 2,5-dichlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, resulting in amine derivatives.

    Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics. Additionally, its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. Its anti-inflammatory properties also make it a potential candidate for the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets within cells. One of the primary targets is the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Additionally, the compound’s sulfamoyl group can interact with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This dual mechanism of action contributes to its potential as both an anticancer and anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities but lacking the additional functional groups that enhance the properties of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

    2,5-Dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the benzothiazole core, resulting in different biological activities.

    Sulfamoylbenzo[d]thiazole: Contains the sulfamoyl and benzothiazole groups but without the methoxyethyl and dichlorobenzamide functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer enhanced biological activities and chemical reactivity The presence of the methoxyethyl group improves its solubility and bioavailability, while the dichlorobenzamide moiety enhances its binding affinity to molecular targets

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4S2/c1-26-7-6-22-14-5-3-11(28(20,24)25)9-15(14)27-17(22)21-16(23)12-8-10(18)2-4-13(12)19/h2-5,8-9H,6-7H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAZOLFKMQQQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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